1-Bromo-1,1,2,2-tetrafluorooct-3-ene

Description

Significance of Fluorinated and Brominated Compounds in Contemporary Chemistry

Fluorinated and brominated organic compounds are of immense importance in a multitude of scientific and industrial domains. The strategic incorporation of fluorine and bromine atoms into organic molecules is a powerful tool for fine-tuning their properties.

Fluorine, the most electronegative element, imparts unique characteristics when bonded to carbon. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to enhanced thermal and metabolic stability in fluorinated compounds. numberanalytics.comresearchgate.net This increased stability is highly desirable in the development of pharmaceuticals and agrochemicals, as it can lead to longer half-lives and improved bioavailability. nih.gov In medicinal chemistry, the introduction of fluorine can also alter a molecule's conformation, pKa, and binding affinity to biological targets. nih.gov Many successful drugs, including antivirals and anticancer agents, contain fluorine. numberanalytics.com

Bromine, while less electronegative than fluorine, also offers significant advantages. The larger atomic size of bromine can introduce steric bulk, which can be exploited to enhance the selectivity of a drug for its target receptor. Current time information in Pasuruan, ID. Furthermore, the carbon-bromine bond is a versatile functional group in organic synthesis, readily participating in a variety of transformations such as cross-coupling reactions, making brominated compounds valuable synthetic intermediates. ncert.nic.in In the realm of materials science, brominated compounds have been extensively used as flame retardants, although environmental concerns have led to a more critical evaluation of their application. noaa.gov

The combined presence of both fluorine and bromine in a single molecule, as in 1-Bromo-1,1,2,2-tetrafluorooct-3-ene, can offer a synergistic combination of these properties, making such compounds intriguing targets for research and development.

Overview of this compound as a Key Fluorobrominated Alkene

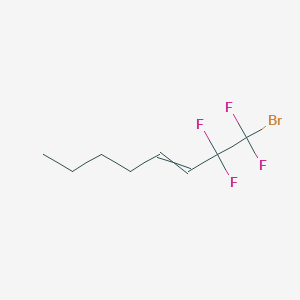

This compound is a halogenated alkene with the chemical formula C₈H₁₁BrF₄. Its structure features a C₈ carbon chain with a bromine atom and four fluorine atoms attached to the first and second carbon atoms, and a double bond between the third and fourth carbon atoms.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 74793-72-9 |

| Molecular Formula | C₈H₁₁BrF₄ |

| Molecular Weight | 279.07 g/mol |

| Canonical SMILES | CCCCC=CC(C(F)(F)F)Br |

Data sourced from available chemical supplier information.

The presence of the tetrafluoroethyl group is expected to confer a degree of chemical and thermal stability to that portion of the molecule. The bromine atom, being a good leaving group, and the alkene functionality are the likely sites of chemical reactivity. This combination of a stable fluorinated moiety and reactive centers makes this compound a potentially valuable building block in organic synthesis for the introduction of fluorinated fragments into more complex molecules. While specific research on this compound is limited, its structure suggests potential applications in areas where the unique properties of fluorobrominated compounds are advantageous.

Historical Development and Evolution of Research on Related Structures

The study of halogenated organic compounds has a rich history dating back to the 19th century. wikipedia.org The field of organofluorine chemistry, in particular, began to flourish in the mid-20th century with the discovery of the unique properties of fluorinated compounds. researchgate.net Early research was often driven by the need for new materials with high thermal and chemical resistance, leading to the development of polymers like polytetrafluoroethylene (Teflon). researchgate.net

The development of synthetic methods for the selective introduction of fluorine and bromine into organic molecules has been a major focus of research. Early methods often required harsh reaction conditions. However, significant progress has been made in developing milder and more selective reagents and catalysts. For instance, the development of N-bromoamides, such as N-bromosuccinimide (NBS), provided a safer and more convenient alternative to molecular bromine for bromination reactions. rsc.org

In recent decades, research on fluorobrominated compounds has been driven by their potential applications in medicinal chemistry and materials science. The ability to use brominated precursors in transition-metal-catalyzed cross-coupling reactions has made them invaluable for the synthesis of complex fluorinated molecules. numberanalytics.com While extensive research exists for simpler haloalkanes and haloalkenes, the investigation of more complex structures like this compound represents a continuing area of exploration in the broader field of halogenated organic chemistry. The synthesis and reactivity of such molecules build upon the foundational knowledge established over more than a century of research into organohalogen compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluorooct-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUUSJGUQRYFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 1,1,2,2 Tetrafluorooct 3 Ene and Analogues

Direct Synthesis Routes to 1-Bromo-1,1,2,2-tetrafluorooct-3-ene

The direct synthesis of this compound can be approached through the addition of a bromotetrafluoroethyl radical to a suitable alkyne precursor. This section will detail plausible multistep synthetic pathways and the optimization of the key reaction steps.

Multistep Synthetic Pathways from Simpler Precursors

Scheme 1: Proposed synthesis of this compound

1-Bromo-1,1,2,2-tetrafluoroethane + Hex-1-yne -> this compound

This reaction would likely proceed via a radical chain mechanism, initiated by a suitable radical initiator. The regioselectivity of the addition is expected to place the bromotetrafluoroethyl group at the terminal carbon of the alkyne, leading to the desired product. The reaction can produce a mixture of (E) and (Z) isomers. youtube.comyoutube.com

A related reaction, the radical addition of bromoarenes to alkynes, has been achieved using a dual photoredox and nickel catalysis system, suggesting a potential avenue for the synthesis of similar compounds. rsc.org

Optimization of Reaction Conditions for Synthesis

The optimization of the radical addition of perfluoroalkyl halides to alkynes is crucial for achieving high yields and selectivity. Key parameters to consider include the choice of radical initiator, solvent, temperature, and the ratio of reactants.

For analogous radical additions of HBr to alkynes, peroxides (like ROOR) and UV light are commonly used as radical initiators to promote anti-Markovnikov addition. nih.gov The reaction of terminal alkynes with HBr in the presence of peroxides typically yields a mixture of cis and trans 1-bromoalkenes. youtube.comyoutube.com

In the context of photocatalysis, which has emerged as a powerful tool for radical reactions, the choice of photocatalyst and light source is critical. For instance, the atom-transfer radical addition of fluoroalkyl bromides to alkenes has been successfully carried out using an Iridium photocatalyst in combination with a copper catalyst. wikipedia.org

The following table summarizes typical conditions for related radical addition reactions, which could serve as a starting point for optimizing the synthesis of this compound.

| Reactants | Catalyst/Initiator | Solvent | Temperature | Product(s) | Yield | Reference |

| Alkyne, HBr | Peroxide (ROOR), Light | - | - | (Z/E)-1-Bromoalkene | - | nih.gov |

| Alkyne, Aryl Bromide | Ir(ppy)3, NiCl2(dme) | Dioxane | Room Temp | (E)-Alkenyl Bromide | Good | rsc.org |

| Alkene, Fluoroalkyl Bromide | Ir(ppy)3, IMesCuBr | CH2Cl2 | Room Temp | Bromo-fluoroalkyl-alkane | Good | wikipedia.org |

Fluorination Strategies Leading to Tetrafluoroalkyl Moieties

The construction of the tetrafluoroalkyl group is a cornerstone of synthesizing the target molecule and its analogues. Various fluorination methods can be employed, each with its own set of advantages and limitations.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic fluorine source. numberanalytics.com Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. numberanalytics.comnih.gov

While direct electrophilic fluorination to form a C-F bond on a pre-existing bromo-alkene is a possibility, it can be challenging. An alternative approach involves the fluorination of a suitable precursor, such as a dicarbonyl compound, followed by further transformations. For instance, electrophilic fluorination of 1,3-dicarbonyl compounds can be achieved using hypervalent iodine reagents in the presence of hydrogen fluoride (B91410). youtube.com

Aryl fluorides can be synthesized via electrophilic fluorination of organometallic precursors like aryllithium or aryl Grignard reagents. cas.cn This highlights the potential of using organometallic intermediates in fluorination reactions.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is a common strategy for introducing fluorine into a molecule. For instance, the synthesis of perfluoro-tert-butylated molecules has been achieved through a consecutive triple-fluorination process of 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) with a fluoride source like CsF. wikipedia.org This demonstrates the feasibility of converting C-Br bonds to C-F bonds under nucleophilic conditions.

The synthesis of the tetrafluoroethyl moiety could potentially be achieved by the nucleophilic fluorination of a precursor containing suitable leaving groups, such as other halogens or sulfonate esters.

Radical Fluorination Methods

Radical fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. nih.govnih.gov This method involves the reaction of a carbon-centered radical with a fluorine atom source. nih.gov

Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI), traditionally used as electrophilic fluorinating agents, have been shown to act as fluorine atom transfer agents to alkyl radicals. nih.govorganic-chemistry.org This dual reactivity makes them versatile reagents in fluorination chemistry.

A plausible strategy for constructing the tetrafluoroalkyl moiety could involve the radical-mediated fluorination of a suitable precursor. For example, the hydrofluorination of alkenes can be achieved through a radical process using N-fluoro-N-arylsulfonamides (NFASs), which are considered a third generation of radical fluorinating agents. organic-chemistry.org

The following table provides examples of radical fluorination reactions that are relevant to the synthesis of fluorinated building blocks.

| Substrate | Fluorinating Agent | Initiator/Catalyst | Product | Yield | Reference |

| Alkene | N-Fluoro-N-arylsulfonamide | Catecholborane | Fluoroalkane | Good | organic-chemistry.org |

| Alkyl Bromide | N-Fluorobenzenesulfonimide | Silyl Radical | Fluoroalkane | - | researchgate.net |

| Carboxylic Acid | Selectfluor® | AgNO3 | Alkyl Fluoride | Good |

Bromination Techniques for Alkene Systems

The introduction of a bromine atom into an alkene is a fundamental transformation in organic synthesis. When the alkene substrate is functionalized with fluorine atoms, as in the precursors to this compound, the regioselectivity and stereoselectivity of the bromination reaction are of paramount importance.

Regioselective Bromination

Regioselective bromination dictates the specific position of bromine addition on an unsymmetrical alkene. In the context of synthesizing compounds like this compound, achieving high regioselectivity is crucial to ensure the desired constitutional isomer is formed. The electronic properties of the fluoroalkene heavily influence the outcome of the bromination reaction.

The reactivity of an alkene towards electrophilic bromine is governed by the stability of the intermediate carbocation or bromonium ion. In radical additions, the stability of the resulting radical intermediate is the determining factor. For instance, in the radical bromination of an alkene, the bromine atom will preferentially add to the carbon atom that results in the formation of the more substituted, and thus more stable, radical. researchgate.net This principle is known as the reactivity-selectivity principle, which posits that less reactive reagents, such as bromine radicals, are more selective in their reactions. researchgate.net

In the case of fluoroalkenes, the strong electron-withdrawing nature of the fluorine atoms can significantly influence the regioselectivity of both electrophilic and radical bromination reactions. The formation of a positive charge or a radical center on a carbon atom already bearing fluorine atoms is generally disfavored. Therefore, bromination will typically occur at the less fluorinated carbon of the double bond.

A common method for achieving regioselective bromination is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. This method allows for the controlled generation of bromine radicals, leading to a more selective reaction compared to the direct use of molecular bromine.

Table 1: Comparison of Brominating Agents for Alkene Systems

| Reagent | Reaction Type | Selectivity | Typical Conditions |

|---|---|---|---|

| Br₂ | Electrophilic/Radical | Moderate to Low | Varies (light, heat) |

| N-Bromosuccinimide (NBS) | Radical | High | Radical initiator (AIBN), CCl₄ |

| HBr/Peroxides | Radical (anti-Markovnikov) | High | Peroxide initiator |

| NaBr/NaBrO₃ | Electrophilic | High | Aqueous acidic medium |

Stereoselective Bromination

Stereoselective bromination controls the spatial arrangement of the added bromine atoms, leading to specific stereoisomers. The most common mechanism for the electrophilic bromination of alkenes involves the formation of a cyclic bromonium ion intermediate. nih.gov Subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion, resulting in anti-addition of the two bromine atoms. nih.gov

The stereochemical outcome can be influenced by the structure of the alkene. For example, the bromination of a cis-alkene will yield a racemic mixture of enantiomers, while the bromination of a trans-alkene will produce a meso compound, if applicable. nih.gov

For the synthesis of specific stereoisomers of bromo-fluoroalkenes, the stereochemistry of the starting fluoroalkene is critical. If a specific diastereomer of this compound is desired, a stereochemically pure precursor alkene would be required.

An alternative method for achieving highly stereoselective bromination utilizes a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. organic-chemistry.org This system generates bromine in situ and has been shown to be highly effective for the stereoselective bromination of various alkenes under mild conditions. organic-chemistry.org

Catalytic Systems in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the formation of carbon-carbon and carbon-halogen bonds in fluorinated systems.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for the construction of bromo-fluoroalkenes. A particularly relevant approach involves the use of gem-bromofluoroalkenes as building blocks. These compounds, which contain both a bromine and a fluorine atom on the same vinylic carbon, can undergo selective cross-coupling reactions.

Palladium-catalyzed Suzuki-Miyaura cross-coupling has been successfully employed for the alkylation of gem-bromofluoroalkenes with primary and strained secondary alkylboronic acids. nih.gov This methodology allows for the stereospecific synthesis of a wide range of tri- and tetrasubstituted monofluoroalkenes with good functional group tolerance. nih.gov The reaction typically proceeds under mild conditions, utilizing a palladium catalyst such as PdCl₂(dppf) and a base like cesium carbonate. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling of a gem-Bromofluoroalkene with Butylboronic Acid nih.gov

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 75 |

| 2 | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 60 | 95 |

| 3 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 88 |

Beyond palladium, other transition metals such as nickel and copper have also been utilized in cross-coupling reactions involving fluorinated alkenes. Nickel catalysts, for instance, have been shown to be effective in the reductive coupling of unactivated alkyl bromides with gem-difluoroalkenes to generate α-benzyl fluoroalkenes. acs.org

Organocatalysis in Fluorobromination

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. While direct organocatalytic fluorobromination of alkenes is a developing area, related transformations highlight its potential.

Asymmetric organocatalytic α-fluorination of aldehydes and ketones is a well-established method for the enantioselective introduction of fluorine. beilstein-journals.org For instance, chiral secondary amines, such as derivatives of proline, can catalyze the reaction between an aldehyde and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to produce α-fluoroaldehydes with high enantioselectivity. youtube.com

Although direct fluorobromination is less common, the principles of organocatalysis can be applied to the synthesis of chiral building blocks that can be further elaborated to target molecules like this compound. For example, an organocatalytic asymmetric Michael addition of a nucleophile to a fluorinated α,β-unsaturated system could be a key step in building the carbon skeleton, followed by a subsequent bromination step. The development of organocatalytic methods for the direct and stereocontrolled difunctionalization of alkenes with both fluorine and bromine remains an active area of research.

Advanced Synthetic Approaches to Related Fluoroalkenes and Bromoalkenes

Recent advances in synthetic methodology have provided novel and powerful tools for the preparation of complex fluorinated and brominated alkenes. These approaches often offer improved efficiency, selectivity, and access to previously challenging molecular architectures.

One such advanced approach is photoredox catalysis . This method utilizes visible light to initiate radical reactions under mild conditions. For instance, the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes provides a direct route to 1-bromo-1-fluoroalkanes. organic-chemistry.orgnih.govacs.org These products can then be subjected to elimination reactions to furnish the desired bromo-fluoroalkenes. The choice of solvent can influence the chemoselectivity of the reaction, with THF favoring the formation of 1-bromo-1-fluoroalkanes and a DMF/H₂O mixture leading to 1,3-dibromo-1-fluoroalkanes. organic-chemistry.orgnih.gov

Electrochemical synthesis represents another powerful tool for the construction of fluorinated molecules. Electrofluorination can be achieved through processes like the Simons process or by using organic fluoride salts in organic media. wikipedia.org More recently, electrochemical methods have been developed for the difunctionalization of alkenes. rsc.org For example, the electrochemical chloroalkylation of alkenes has been demonstrated using a manganese catalyst, showcasing the potential for similar fluorobromination reactions. acs.org The use of fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can also play a crucial role in directing the outcome of electrochemical reactions. acs.org

Furthermore, the Shapiro reaction has been adapted for the synthesis of fluoroalkenes from widely available ketones. organic-chemistry.org This one- or two-step sequence provides a direct entry to fluoroalkenes with good stereoselectivity and avoids the need for transition-metal catalysts. organic-chemistry.org

These advanced synthetic methods, along with continual developments in transition metal and organocatalysis, are expanding the synthetic chemist's toolbox for the efficient and selective preparation of complex molecules like this compound and its analogues.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. youtube.comyoutube.com The application of microwave irradiation can be particularly advantageous in the synthesis of halogenated alkenes.

One relevant methodology involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids to stereoselectively produce (Z)-1-bromo-1-alkenes. organic-chemistry.orgresearchgate.net This reaction, typically carried out in a system of triethylamine (B128534) (Et3N) and dimethylformamide (DMF), can be completed in a matter of minutes with high yields. organic-chemistry.org While a direct application to a tetrafluorinated substrate is not explicitly detailed in the available literature, this method provides a foundational approach for the synthesis of bromoalkene moieties.

The key advantages of microwave-assisted synthesis in this context include:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. organic-chemistry.org

Improved Yields: Focused heating can lead to more efficient energy transfer and higher product yields. youtube.com

Enhanced Stereoselectivity: In some cases, the rapid heating can improve the stereoselectivity of the reaction. organic-chemistry.org

The table below illustrates the efficiency of microwave-assisted synthesis for the preparation of various (Z)-1-bromo-1-alkenes from their corresponding anti-2,3-dibromoalkanoic acids.

| Entry | Substrate (anti-2,3-dibromoalkanoic acid) | Product ((Z)-1-bromo-1-alkene) | Reaction Time (min) | Yield (%) |

| 1 | anti-2,3-dibromo-3-phenylpropanoic acid | (Z)-(2-bromovinyl)benzene | 0.5 | 95 |

| 2 | anti-2,3-dibromo-3-(4-chlorophenyl)propanoic acid | 1-chloro-4-((Z)-2-bromovinyl)benzene | 0.5 | 96 |

| 3 | anti-2,3-dibromo-3-(4-methylphenyl)propanoic acid | 1-((Z)-2-bromovinyl)-4-methylbenzene | 0.5 | 94 |

| 4 | anti-2,3-dibromohexanoic acid | (Z)-1-bromo-1-hexene | 1.0 | 89 |

Data adapted from Kuang et al., Tetrahedron, 2005. organic-chemistry.org

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of complex molecules like this compound, a one-pot approach that constructs the key C-Br and C-F bonds simultaneously would be highly desirable.

A relevant example of a one-pot procedure is the photoredox-catalyzed addition of dibromofluoromethane to unactivated alkenes, which directly yields 1-bromo-1-fluoroalkanes. organic-chemistry.org This method utilizes a photoredox catalyst to generate a radical species that initiates the addition cascade. While this specific reaction generates a C-F bond and a C-Br bond on the same carbon, the underlying principles of one-pot radical additions are applicable.

The radical addition of bromo- and iodofluoroalkanes to alkynes is a well-established method for the synthesis of fluorinated alkenes. aklectures.comyoutube.comyoutube.com A hypothetical one-pot synthesis of this compound could involve the radical addition of a suitable bromotetrafluoroethyl precursor to pent-1-yne. The reaction would likely proceed via a radical chain mechanism, initiated by a radical initiator such as AIBN or peroxide.

The general steps for such a one-pot radical addition would be:

Initiation: Generation of a radical from an initiator.

Propagation:

Addition of the bromotetrafluoroethyl radical to the alkyne.

Abstraction of a bromine atom from another molecule of the bromotetrafluoroethyl precursor by the resulting vinyl radical to form the product and regenerate the bromotetrafluoroethyl radical.

Termination: Combination of any two radical species.

This approach would allow for the direct formation of the target C-C and C-Br bonds in a single, continuous process.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comcas.cn In the context of synthesizing fluorinated compounds, which often involve hazardous reagents and byproducts, the application of green chemistry principles is particularly important. numberanalytics.comrsc.org

Key green chemistry considerations for the synthesis of this compound and its analogues include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Radical additions, for example, can have high atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or supercritical CO2, and using less toxic fluorinating and brominating agents. rsc.org Recent research has explored fluorination reactions in aqueous media, challenging the traditional view that such reactions must be conducted under anhydrous conditions. rsc.org

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce energy consumption. youtube.com

Catalysis: The use of catalytic methods, such as the photoredox catalysis mentioned earlier, is a cornerstone of green chemistry as it minimizes waste by using small amounts of a substance to drive a reaction. organic-chemistry.org

An example of a greener approach to fluorination is the use of electrochemical methods. numberanalytics.combioengineer.org Electrochemical fluorination can be performed under mild conditions and avoids the need for harsh fluorinating reagents. numberanalytics.com The development of novel fluorinating reagents, such as quaternary ammonium-based complexes formed from common fluoride salts, also represents a significant step towards safer and more sustainable fluorination processes. bioengineer.org

By integrating these green chemistry principles, the synthesis of complex fluorinated molecules like this compound can be made more environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 1,1,2,2 Tetrafluorooct 3 Ene

Reactivity at the Bromine Atom

The bromine atom is attached to a vinylic carbon that is part of a tetrafluoroethyl group. This specific structural arrangement dictates its reactivity in substitution, radical, and elimination reactions.

Nucleophilic substitution reactions at the carbon-bromine bond of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene are generally considered unfavorable through traditional SN1 and SN2 pathways.

SN2 Pathway : The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. pearson.com In this molecule, the bromine is attached to an sp² hybridized carbon of the double bond. The high electron density of the π-bond and the steric hindrance around the double bond make a direct backside attack challenging. Primary alkyl halides are much more likely to undergo SN2 reactions because the electrophilic carbon is unhindered. lumenlearning.com The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile. msu.edulibretexts.org

SN1 Pathway : The SN1 pathway proceeds through the formation of a carbocation intermediate after the leaving group departs. vaia.com The dissociation of the C-Br bond in this compound would result in a vinylic carbocation. Vinylic carbocations are inherently unstable compared to their alkyl counterparts. Furthermore, the four electron-withdrawing fluorine atoms on the adjacent carbon would intensely destabilize the adjacent positive charge, making the formation of this carbocation intermediate extremely slow and energetically unfavorable. libretexts.org Tertiary halogenoalkanes are more prone to SN1 reactions due to the relative stability of tertiary carbocations. libretexts.org

Due to these factors, direct nucleophilic substitution of the bromine atom via SN1 or SN2 mechanisms is not a primary reaction pathway for this compound under standard conditions.

The Carbon-Bromine bond is significantly weaker than Carbon-Fluorine and Carbon-Carbon bonds, making it susceptible to homolytic cleavage to form a vinylic radical. This process can be initiated by heat or ultraviolet (UV) light. youtube.com

The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. youtube.com

Initiation : The C-Br bond breaks homolytically to generate a vinylic radical and a bromine radical.

Propagation : The vinylic radical can then react with other molecules, or the bromine radical can abstract a hydrogen atom from another molecule to form HBr and a new carbon-centered radical. youtube.com Bromine radicals are highly selective, preferentially abstracting tertiary hydrogens over secondary and primary ones. youtube.comyoutube.com

Termination : The reaction is terminated when two radicals combine. youtube.com

The selectivity of bromination is significantly higher than chlorination, a principle that stems from the relative endothermic nature of the hydrogen abstraction step for bromine. masterorganicchemistry.com Radical bromination is a key reaction for functionalizing otherwise unreactive alkanes. youtube.com Theoretical studies on similar molecules, like 1-bromo-3,3,3-trifluoropropene, show that radical-initiated reactions, such as those with hydroxyl radicals, are feasible and complex, involving addition to the double bond and abstraction pathways. mdpi.com

| Bond | Typical BDE (kJ/mol) |

|---|---|

| C-H | ~413 |

| C-F | ~467 |

| C-Cl | ~346 |

| C-Br | ~290 |

| C-I | ~228 |

This table provides generalized bond dissociation energy values to illustrate relative bond strengths. Actual values for this compound may vary. Source: libretexts.org

Elimination reactions, such as E1 and E2, typically involve the removal of a leaving group and a proton from adjacent carbon atoms to form a π-bond. lumenlearning.comyoutube.com

E2 Mechanism : The E2 mechanism is a concerted, one-step process that requires a strong base and an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in The rate of the E2 reaction increases with the strength of the base and as the number of alkyl groups on the carbon with the leaving group increases. iitk.ac.in

E1 Mechanism : The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. lumenlearning.com This is followed by deprotonation by a base to form the alkene. lumenlearning.commasterorganicchemistry.com

For this compound, the bromine is on a vinylic carbon. Standard dehydrobromination from an adjacent saturated carbon is not possible in the same manner as with alkyl halides. Elimination would have to involve the carbons of the double bond or the adjacent CH₂ group. Given the instability of the potential intermediates (like alkynes or allenes) and the strength of the C-F bonds, typical E1 and E2 eliminations are not considered primary reaction pathways. The competition between substitution (SN2) and elimination (E2) is a common consideration in the reactions of alkyl halides, with stronger bases favoring elimination. lumenlearning.commsu.edu

Reactivity of the Tetrafluoroalkene Moiety

The reactivity of the double bond is profoundly influenced by the four attached fluorine atoms and the bromine atom.

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich π-bond attacks an electrophile. chemguide.co.uk The reaction typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile. youtube.com In the case of adding bromine (Br₂), a cyclic bromonium ion intermediate is often formed. libretexts.orglibretexts.orgyoutube.com

However, in this compound, the double bond is severely electron-deficient due to the strong inductive effect of the four fluorine atoms. This effect reduces the nucleophilicity of the double bond, making it significantly less reactive towards electrophiles compared to a standard, non-fluorinated alkene. libretexts.org Therefore, electrophilic addition reactions to the tetrafluoroalkene part of the molecule are expected to be very slow or require harsh conditions. When electrophilic addition does occur on an unsymmetrical alkene, it generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

| Reaction Type | Functional Group | Predicted Reactivity | Reason |

|---|---|---|---|

| Nucleophilic Substitution (SN1/SN2) | C-Br | Very Low | Vinylic position, electronic destabilization by F atoms. |

| Radical Reaction | C-Br | Moderate to High | Relatively weak C-Br bond. |

| Elimination (E1/E2) | C-Br and adjacent H | Very Low | Vinylic halide, unfavorable products. |

| Electrophilic Addition | C=C | Very Low | Electron-deficient double bond due to F atoms. |

| Nucleophilic Addition | C=C | High | Electron-deficient double bond susceptible to nucleophiles. |

In stark contrast to its deactivation towards electrophiles, the tetrafluoroalkene moiety is highly activated for nucleophilic addition. The strong electron-withdrawing nature of the fluorine atoms makes the double bond electron-poor and thus an excellent target for attack by nucleophiles.

This reaction typically proceeds via a two-step mechanism:

Nucleophilic Attack : A nucleophile attacks one of the carbons of the double bond, breaking the π-bond and forming a carbanion intermediate. The negative charge is stabilized by the adjacent electron-withdrawing fluorine atoms.

Protonation/Elimination : The resulting carbanion can be protonated by a proton source in the reaction mixture to give a saturated product. Alternatively, if there is a good leaving group on the adjacent carbon (in this case, the bromine atom), a subsequent elimination can occur, leading to a net nucleophilic vinylic substitution.

This reactivity pattern is characteristic of per- and polyfluorinated alkenes and represents the most significant reaction pathway for the double bond in this compound.

Computational and Theoretical Studies on Reaction Mechanisms3.4.1. Density Functional Theory (DFT) Calculations for Reaction EnergeticsNo publications containing Density Functional Theory (DFT) calculations to determine the energetics of reaction pathways for this compound could be found.

Elucidation of Stereochemical Outcomes

Detailed research findings and specific data regarding the stereochemical outcomes of reactions involving this compound are not extensively available in the public domain. The stereochemistry of reactions involving halogenated and fluorinated alkenes is a complex field, often influenced by a variety of factors including the nature of the reactants, the catalyst used, and the specific reaction conditions.

In general, addition reactions to alkenes can proceed through different mechanisms, each with distinct stereochemical consequences. For instance, reactions that proceed via a cyclic halonium ion intermediate typically result in anti-addition, where the two new substituents add to opposite faces of the double bond. Conversely, concerted additions or those involving a different mechanistic pathway can lead to syn-addition, with both substituents adding to the same face.

For fluorinated alkenes specifically, their unique electronic properties, conferred by the highly electronegative fluorine atoms, can significantly influence reaction pathways and, consequently, the stereochemistry of the products. These compounds are often susceptible to nucleophilic attack, and the stereochemical course of such reactions is of significant interest in synthetic chemistry.

While general principles of stereoselective reactions on alkenes and fluoroalkenes are well-established, specific experimental data, including detailed research findings and data tables for this compound, are not currently reported in available scientific literature. Further research would be necessary to elucidate the specific stereochemical outcomes for reactions of this compound.

Derivatization and Structural Modification of 1 Bromo 1,1,2,2 Tetrafluorooct 3 Ene

Synthesis of Novel Fluoroalkyl Organobromine Compounds

The inherent reactivity of the carbon-bromine bond and the carbon-carbon double bond in 1-Bromo-1,1,2,2-tetrafluorooct-3-ene provides a foundation for the synthesis of a diverse array of novel fluoroalkyl organobromine compounds. Research in this area focuses on leveraging these sites for chain elongation, functional group interconversion, and the construction of heterocyclic systems.

Chain Elongation and Functional Group Interconversion

Detailed studies on the chain elongation and functional group interconversion of this compound are not extensively documented in publicly available literature. However, based on the principles of organic synthesis, several potential pathways can be proposed. The bromo-tetrafluoroethyl moiety can, in principle, undergo reactions typical of alkyl halides, such as nucleophilic substitution, to introduce new carbon-carbon or carbon-heteroatom bonds, thereby extending the carbon chain or altering the functional group.

Similarly, the double bond offers a rich platform for modification. Reactions such as hydroboration-oxidation could lead to the introduction of a hydroxyl group, which can then be further functionalized. Epoxidation of the double bond would yield an epoxide, a versatile intermediate for the introduction of various nucleophiles.

Formation of Heterocyclic Derivatives

The synthesis of heterocyclic derivatives from this compound is a promising yet underexplored area. The presence of both a double bond and a bromine atom allows for the possibility of cycloaddition reactions or intramolecular cyclizations following initial modification. For instance, conversion of the bromine to a more reactive functional group could facilitate cyclization onto the double bond or a derivative thereof. While specific examples involving this exact substrate are scarce, related research on other fluorinated olefins suggests the feasibility of such transformations.

Introduction of Additional Functionalities

The strategic introduction of additional functional groups to the this compound scaffold is key to expanding its synthetic utility. The double bond is the most accessible site for such modifications. Electrophilic additions across the double bond could introduce halogens, hydroxyl groups, or other functionalities. For example, reaction with an electrophilic halogenating agent would yield a di-halogenated derivative.

Exploration of Stereoisomers and Conformational Analysis

Regioselective Functionalization Studies

Regioselectivity is a critical consideration in the functionalization of this compound, given its multiple reactive sites. For reactions involving the double bond, the electronic effects of the fluoroalkyl group and the alkyl chain will govern the regiochemical outcome of additions. For instance, in electrophilic additions, the regioselectivity will be determined by the relative stability of the resulting carbocationic intermediates. Similarly, radical additions would proceed based on the stability of the intermediate radicals. To date, specific regioselective functionalization studies on this compound have not been widely reported, highlighting a gap in the current body of research.

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insights

Applications of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic environments within the molecule.

While one-dimensional (1D) NMR provides fundamental information, multi-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning signals and mapping the connectivity of the molecule. For a molecule with the complexity of this compound, these techniques are critical. A 2D ¹H-¹H COSY spectrum would reveal the coupling between protons on adjacent carbons in the pentyl chain and the vinyl protons. An HSQC experiment correlates the proton signals directly to their attached carbon atoms, while the HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton from the tetrafluoroethyl group to the terminal methyl group.

¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts which minimizes signal overlap. beilstein-journals.orgspectroscopyonline.comchemicalbook.com For this compound, the ¹⁹F NMR spectrum is expected to show two distinct multiplets corresponding to the two non-equivalent CF₂ groups.

The fluorine atoms on C1 (-CBrF₂) and C2 (-CF₂-CH=) will exhibit characteristic chemical shifts and coupling patterns. The -CBrF₂ group would likely appear at a higher frequency (less shielded) compared to the -CF₂- group adjacent to the double bond. Furthermore, these fluorine signals will be split by each other (geminal ²JFF coupling) and by the vinyl proton on C3 (³JFH coupling), providing crucial information about the connectivity around the double bond. The large magnitude of fluorine-fluorine and fluorine-proton coupling constants aids in structural confirmation. beilstein-journals.orgspectroscopyonline.com

| Predicted ¹H and ¹⁹F NMR Data for this compound | | :--- | :--- | | Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | | ¹⁹F | -CF ₂Br | -60 to -70 | Triplet of triplets (tt) | ²JFF, ³JFH | | ¹⁹F | -CF ₂-C= | -110 to -125 | Triplet of doublets (td) | ²JFF, ³JFH | | ¹H | =CH -CH₂- | 5.5 - 6.5 | Doublet of triplets (dt) | ³JHH, ³JFH | | ¹H | =CH -CF₂- | 5.8 - 6.8 | Doublet of triplets (dt) | ³JHH, ⁴JFH | | ¹H | -CH₂-CH₃ | 1.2 - 1.6 | Multiplet (m) | ³JHH | | ¹H | -CH₃ | 0.8 - 1.0 | Triplet (t) | ³JHH |

Note: This table presents predicted values based on known spectroscopic trends for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₈H₁₁BrF₄). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two signals of nearly equal intensity (M⁺ and M⁺+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orgyoutube.com This isotopic signature is a definitive marker for bromine-containing compounds. libretexts.org

Tandem Mass Spectrometry (MS/MS) involves selecting a specific precursor ion (such as the molecular ion) and subjecting it to fragmentation to produce product ions. This technique provides detailed structural information by revealing the connectivity of the molecule. For this compound, the fragmentation is expected to be initiated by the loss of the bromine atom, which is a common fragmentation pathway for halogenated compounds. orgchemboulder.comresearchgate.net Other significant fragmentation pathways would likely involve cleavage of the C-C bonds along the alkyl chain and rearrangements. A documented mass spectrum for 3-Octene, 1-bromo-1,1,2,2-tetrafluoro- (an isomer of the target compound) confirms the complexity of fragmentation in such molecules. archive.org

| Observed Fragments in the Mass Spectrum of 3-Octene, 1-bromo-1,1,2,2-tetrafluoro- archive.org | | :--- | :--- | | m/z (mass-to-charge ratio) | Possible Fragment Identity | | 278/280 | [M]⁺, Molecular ion (C₈H₁₁BrF₄)⁺ | | 199 | [M-Br]⁺, Loss of Bromine | | 129 | [C₄H₂F₄]⁺, Fragment from cleavage alpha to the double bond | | 69 | [CF₃]⁺ | | 55 | [C₄H₇]⁺ | | 41 | [C₃H₅]⁺, Allyl cation |

Note: This data is from the EPA/NIH mass spectral database for an isomer and is illustrative of the fragmentation patterns expected for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. pitt.edu

For this compound, the key functional groups are the alkene C=C double bond, the associated vinylic C-H bonds, the aliphatic C-H bonds of the pentyl chain, and the C-F bonds of the tetrafluoroethyl group.

The IR spectrum is expected to show characteristic absorption bands for these groups. orgchemboulder.comlibretexts.orglibretexts.org The C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region. orgchemboulder.comlibretexts.org The stretching vibrations of the C-H bonds on the double bond (=C-H) are expected just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range, distinguishing them from the aliphatic C-H stretches which appear just below 3000 cm⁻¹. orgchemboulder.comlibretexts.org The most intense absorptions in the spectrum are often the C-F stretching bands, which are typically found in the 1200-1000 cm⁻¹ region. Out-of-plane C-H bending vibrations (wags) for the alkene also provide structural information in the 1000-650 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com

Raman spectroscopy would be particularly useful for observing the C=C double bond stretch, as this symmetric vibration often produces a strong Raman signal but can be weak in the IR spectrum, especially if the double bond is symmetrically substituted.

| Predicted Infrared (IR) Absorption Bands for this compound | | :--- | :--- | | Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | | Alkene (=C-H) | Stretch | 3100 - 3020 | Medium | | Alkyl (C-H) | Stretch | 2960 - 2850 | Strong | | Alkene (C=C) | Stretch | 1680 - 1640 | Medium to Weak | | Alkyl (C-H) | Bend | 1470 - 1370 | Medium | | Fluoroalkane (C-F) | Stretch | 1200 - 1000 | Strong, Broad | | Alkene (=C-H) | Out-of-plane Bend | 1000 - 650 | Strong | | Bromoalkane (C-Br) | Stretch | 650 - 550 | Medium |

Chromatographic Techniques for Purity and Reaction Monitoring

The assessment of purity and the monitoring of reaction progress for "this compound" are critical aspects of its synthesis and application. Chromatographic techniques are indispensable tools for these purposes, offering high-resolution separation and sensitive detection.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful analytical methods for the qualitative and quantitative analysis of "this compound". The choice between these techniques often depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC)

Given its likely volatility, GC is a primary technique for the analysis of "this compound". When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for quantification but also mass spectra for structural confirmation of the main component and identification of by-products.

For the analysis of halogenated and fluorinated compounds, the selection of the capillary column's stationary phase is crucial to achieve optimal separation. Non-polar stationary phases, such as those based on polysiloxanes, are often employed. researchgate.net The analysis of related fluorinated compounds has been successfully performed using such columns. nih.gov In some cases, to prevent on-column reactions or degradation, especially with reactive compounds, the use of inert columns and careful temperature programming, including lower starting temperatures, may be necessary. researchgate.net Field Ionization (FI) is a soft ionization technique that can be particularly useful in GC-MS analysis of fluorinated compounds as it often preserves the molecular ion, aiding in molecular weight determination which can be challenging with other ionization methods. jeol.com

Table 1: Illustrative GC-MS Parameters for Analysis of "this compound"

| Parameter | Value/Description |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |

| Oven Program | Initial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| MS Detector | Electron Ionization (EI) at 70 eV or Field Ionization (FI) |

| Mass Range | m/z 40-500 |

| Expected Retention Time | Dependent on exact conditions, but would be a single, sharp peak for a pure sample. |

This table presents typical parameters and is for illustrative purposes. Actual conditions would require optimization.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode (RP-HPLC), is a versatile technique for the analysis of moderately polar to non-polar organic compounds. chromatographyonline.com For "this compound", RP-HPLC offers a complementary method to GC for purity determination and reaction monitoring.

The most common stationary phases for RP-HPLC are C18 or C8 bonded silica (B1680970). chromatographyonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. labcompare.com For fluorinated compounds, specialized fluorinated HPLC phases can offer alternative selectivity and may be advantageous for separating complex mixtures or isomers. chromatographyonline.com The use of a fluorinated eluent, such as trifluoroethanol, in combination with a standard reverse-phase column has also been shown to improve the separation of fluorinated compounds. nih.gov

Table 2: Representative RP-HPLC Conditions for Purity Analysis of "this compound"

| Parameter | Value/Description |

| Instrument | High-Performance Liquid Chromatograph with UV or Mass Spectrometric Detector |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at a suitable wavelength (e.g., 210 nm) or MS detector |

| Injection Volume | 10 µL |

| Expected Outcome | A primary peak corresponding to the product, with potential smaller peaks for impurities. |

This table provides a representative method. Specific conditions would need to be developed and validated.

Preparative Chromatography for Purification

Following synthesis, "this compound" will likely exist in a crude mixture containing unreacted starting materials, intermediates, and by-products. Preparative chromatography is a crucial step to isolate the target compound at a high purity level. labcompare.com This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle larger sample loads. labcompare.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful tool for purifying compounds from complex mixtures. labcompare.com The method development for preparative HPLC typically begins at the analytical scale to optimize the separation conditions, which are then scaled up. labcompare.com For fluorinated organic compounds, both reverse-phase and normal-phase preparative HPLC can be considered. A patent for the purification of fluorinated prostaglandins, for instance, describes the use of preparative HPLC with a silica gel stationary phase and a non-polar eluent system (normal-phase). google.com The choice of stationary and mobile phases will depend on the polarity of the target compound and its impurities.

Table 3: General Parameters for Preparative HPLC Purification of "this compound"

| Parameter | Value/Description |

| System | Preparative HPLC system with a high-pressure pump and fraction collector |

| Column | Larger diameter column (e.g., 20-50 mm ID) packed with an appropriate stationary phase (e.g., C18 silica or bare silica) with a suitable particle size (e.g., 10 µm) |

| Mobile Phase | Optimized based on analytical scale separations (e.g., Acetonitrile/Water for RP-HPLC or Hexane/Ethyl Acetate for NP-HPLC) |

| Loading | Dependent on column size and separation efficiency, ranging from milligrams to grams of crude product |

| Detection | UV-Vis detector to monitor the elution of compounds |

| Fraction Collection | Automated fraction collector triggered by detector signal to isolate the pure compound |

This table outlines the general approach to preparative HPLC. The specific parameters must be carefully optimized for each specific purification challenge.

Applications of 1 Bromo 1,1,2,2 Tetrafluorooct 3 Ene in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The inherent structural features of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene, namely the reactive carbon-bromine bond and the electron-deficient double bond, theoretically position it as a valuable synthon in organic chemistry.

Precursor to Complex Fluorinated Organic Compounds

The presence of a bromo-tetrafluoroethyl group attached to a double bond suggests that this compound could serve as a precursor for a variety of complex fluorinated organic compounds. The carbon-bromine bond is a versatile functional group that can participate in numerous transformations, including:

Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C1 position.

Nucleophilic substitution: The bromide could be displaced by a range of nucleophiles to introduce different functionalities.

Radical reactions: The C-Br bond can be homolytically cleaved to generate a radical intermediate for addition reactions.

While these are standard transformations for bromo-fluoroalkanes, specific examples employing this compound are not documented in the available literature.

Intermediate in the Synthesis of Specialty Chemicals

Given its classification as a specialty product for proteomics research, it is plausible that this compound is used as an intermediate in the synthesis of highly specialized molecules such as fluorinated amino acids, peptides, or labeling agents. The combination of a fluorinated tail and a reactive handle could be advantageous for creating unique molecular probes. However, the specific synthetic pathways and the resulting specialty chemicals are not publicly disclosed.

Application in Fluorinated Polymer Precursor Chemistry

The alkene functionality in this compound suggests its potential as a monomer or co-monomer in polymerization reactions, leading to the development of novel fluorinated polymers.

Synthesis of Monomers for Fluoropolymer Development

This compound itself could theoretically act as a monomer. More likely, it could be chemically modified to produce other fluorinated monomers. For instance, the bromine atom could be replaced with other polymerizable groups. The resulting polymers would possess a unique combination of a flexible hydrocarbon chain and a rigid, bulky tetrafluoroethyl group, which could impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Copolymers and Hybrid Materials

The incorporation of this compound as a co-monomer in polymerization with other monomers (e.g., ethylene, vinylidene fluoride (B91410), or acrylates) could lead to the creation of copolymers with tunable properties. The bromine atom in the resulting polymer could also serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities to create hybrid materials.

Catalysis and Ligand Development

The structure of this compound does not immediately suggest a direct role as a catalyst itself. However, it could be a valuable starting material for the synthesis of novel fluorinated ligands for catalysis. The introduction of phosphine, amine, or other coordinating groups, potentially through the displacement of the bromide or by reactions at the double bond, could lead to ligands with unique electronic and steric properties. These fluorinated ligands could, in turn, be used to modify the activity and selectivity of metal catalysts in various organic transformations. Again, specific research in this area involving this particular compound is not apparent in the public domain.

Use in Organometallic Catalysis

For instance, reactions such as Suzuki, Stille, and Heck couplings could potentially be employed to introduce the 1,1,2,2-tetrafluorooct-3-enyl moiety into a wide range of organic molecules. The electron-withdrawing nature of the perfluoroalkyl chain can influence the reactivity of the adjacent double bond and the C-Br bond, potentially requiring tailored catalytic systems for efficient transformation. The development of such catalytic processes would be crucial for synthesizing more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Ligands for Enantioselective Transformations

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds. While there is no direct evidence of this compound being used to create ligands for enantioselective transformations, its structure presents possibilities for such applications.

The double bond in the molecule could be a target for functionalization to introduce chiral centers. For example, asymmetric dihydroxylation or epoxidation could lead to chiral diols or epoxides, which can then be further elaborated into chiral ligands. The fluorinated pony-tail could impart unique solubility and electronic properties to the resulting ligands, potentially influencing the stereoselectivity and efficiency of the catalytic reactions they mediate. The development of chiral ligands from this bromo-fluoro-alkene would be a novel area of research.

Advanced Materials and Niche Applications (Excluding Prohibited Categories)

The incorporation of fluorine into organic molecules is a well-established strategy for creating advanced materials with unique properties such as high thermal stability, chemical resistance, and specific surface properties.

Development of Specialty Surfactants

Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water and for their stability in harsh chemical environments. While there are no specific reports on the use of this compound in the synthesis of specialty surfactants, its amphiphilic potential is clear. The tetrafluorooctenyl chain represents a hydrophobic and lipophobic fluorinated tail, while the bromoalkene functionality provides a handle for introducing a hydrophilic head group.

Through nucleophilic substitution of the bromine atom or by addition reactions across the double bond, various polar functionalities such as carboxylates, sulfonates, or quaternary ammonium (B1175870) salts could be installed. The resulting surfactants would be expected to exhibit interesting aggregation behavior and surface activity. Research in this area would contribute to the development of new high-performance surfactants for specialized applications.

Applications in Electronic Materials (if applicable, non-biological)

The dielectric properties and thermal stability of fluorinated compounds make them attractive for applications in electronic materials. While there is no direct application of this compound reported in this field, its structure suggests potential.

Environmental Behavior and Atmospheric Degradation Pathways

Photochemical Stability and Degradation

The photochemical stability of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene in the atmosphere is expected to be low. The carbon-carbon double bond within the molecule makes it susceptible to attack by photochemically generated reactive species. nist.gov The ultraviolet (UV) absorption spectra of similar brominated fluoroalkenes have been measured, and based on these results, their atmospheric lifetimes have been estimated to be short, on the order of days. nist.gov This suggests that this compound is not likely to persist in the atmosphere in its original form for extended periods and will undergo degradation.

The degradation process is initiated by the absorption of UV radiation, which can lead to the excitation of the molecule and subsequent reactions. However, the most significant atmospheric degradation pathway is not direct photolysis but rather reactions with atmospheric radicals.

Reactivity with Atmospheric Radicals (e.g., Hydroxyl Radicals)

The dominant atmospheric loss process for this compound is expected to be its reaction with hydroxyl (•OH) radicals. nist.gov The •OH radical is a highly reactive oxidant present in the troposphere, and it readily adds across the double bond of alkenes. unito.itrsc.orgacs.org The presence of a double bond in the structure of this compound is anticipated to make it highly reactive towards the hydroxyl radical, resulting in a very short tropospheric lifetime. nist.gov This rapid reaction limits the potential for the compound to reach the stratosphere, where the bromine atom could participate in ozone depletion cycles. nist.gov

The rate of reaction with •OH radicals is a critical parameter for determining the atmospheric lifetime of the compound. While the specific rate constant for this compound has not been reported, data for other halogenated alkenes can provide an estimate. For instance, studies on other brominated fluoroalkenes have shown very short atmospheric lifetimes due to their high reactivity with •OH radicals. nist.gov

To illustrate the expected reactivity, the table below presents atmospheric lifetimes of some related halogenated alkenes, which are governed by their reaction with •OH radicals.

Table 1: Estimated Atmospheric Lifetimes of Selected Halogenated Alkenes Due to Reaction with •OH Radicals

Note: The data in this table is for illustrative purposes, showing the range of lifetimes for other brominated alkenes, and does not represent specific data for this compound. nist.gov

Degradation Mechanisms and Products in the Environment

The atmospheric degradation of this compound, initiated by the •OH radical, is expected to proceed through a complex series of reactions. The initial step is the addition of the •OH radical to the carbon-carbon double bond, forming a bromo-fluoro-hydroxyalkyl radical. nih.gov

Following the initial addition, the subsequent reactions can be complex. The resulting radical can react with molecular oxygen (O2) to form a peroxy radical. This peroxy radical can then undergo further reactions, potentially leading to the cleavage of carbon-carbon bonds and the formation of various degradation products. researchgate.net For bromoalkenes where the bromine is attached to the double bond, the bromine atom is likely to be released shortly after the initial reaction with the •OH radical. nist.gov

Given the structure of this compound, potential degradation products could include smaller carbonyl compounds, such as aldehydes and ketones, as well as halogenated acids. The highly stable carbon-fluorine bonds are likely to remain intact during the initial stages of degradation, leading to the formation of perfluorinated or polyfluorinated degradation products. researchgate.netmst.dk These smaller, fluorinated compounds can be persistent in the environment.

The ultimate fate of the bromine atom is also a key aspect of the degradation mechanism. It may be released as a bromine radical (•Br), which can then participate in other atmospheric chemical cycles.

Environmental Fate Modeling and Prediction (excluding toxicity assessments)

Due to the lack of specific experimental data for this compound, environmental fate modeling would be necessary to predict its distribution and persistence in various environmental compartments. Such models would utilize its physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient, in conjunction with estimated reaction rate constants.

Modeling studies on other short-chain per- and polyfluoroalkyl substances (PFAS) have highlighted their potential for long-range transport and persistence in the environment. nih.govnih.gov While this compound is not a classic PFAS, the presence of the tetrafluoroethyl group suggests that some of its degradation products could exhibit similar environmental behavior, such as high mobility in water and soil. nih.gov

Environmental fate models could predict the partitioning of the compound between air, water, soil, and sediment. However, without experimental data to validate the model inputs and outputs, any predictions would have a high degree of uncertainty.

Table 2: List of Compounds Mentioned

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Routes

A significant focus in organofluorine chemistry is the development of synthetic methods that are both environmentally benign and economically viable. numberanalytics.comnumberanalytics.com Current synthetic protocols for fluoroalkenes can rely on harsh conditions or expensive reagents. researchgate.net Future research will likely target the synthesis of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene through more sustainable pathways.

Key areas of investigation include:

Greener Fluorinating Agents: Research into new fluorinating agents that are less hazardous and produce fewer toxic byproducts is a critical goal for the field. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry that will be applied to the synthesis of this and similar fluoroalkenes.

Exploration of Novel Reactivity Patterns and Selectivities

The structure of this compound, featuring a bromine atom, a tetrafluoroethyl group, and a carbon-carbon double bond, offers a rich landscape for exploring new chemical transformations. Future studies are expected to delve into its reactivity to generate a diverse range of valuable downstream products.

Potential research avenues include:

Selective C-Br Bond Functionalization: Developing methods to selectively transform the carbon-bromine bond via cross-coupling, substitution, or other reactions would provide a powerful handle for molecular elaboration.

Stereoselective Reactions: For many applications, particularly in pharmaceuticals, controlling the stereochemistry of molecules is crucial. Research into the stereoselective functionalization of the alkene moiety in this compound is a foreseeable objective. researchgate.net

Divergent Synthesis: Investigating reaction conditions that allow for divergent synthetic pathways from this single precursor could enable the efficient creation of multiple, structurally distinct fluorinated compounds. acs.org Theoretical studies could play a significant role in predicting and understanding these complex reaction mechanisms. mdpi.com

Expanding the Scope of Applications in Emerging Technologies

Fluorinated compounds are integral to numerous advanced technologies, and this compound could serve as a key building block in several emerging fields. cam.ac.uk Its unique combination of a bromo-functional handle and a fluorinated chain makes it an attractive candidate for creating materials with tailored properties.

Future applications could be found in:

Materials Science: This compound could be a monomer or an additive in the synthesis of novel fluoropolymers. Such materials are prized for their thermal stability, chemical resistance, and specific surface properties, making them suitable for high-performance coatings, membranes, or elastomers. numberanalytics.com

Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance properties like metabolic stability and binding affinity. numberanalytics.comresearchgate.net this compound could serve as a precursor for more complex fluorinated molecules in drug discovery and agrochemical development programs.

Advanced Fluids: The properties of fluorinated hydrocarbons make them candidates for use as specialized heat-transfer fluids, dielectrics, or lubricants, particularly in applications requiring high performance and stability.

Research Focus Areas for this compound

| Research Area | Key Objectives | Potential Impact |

| Sustainable Synthesis | Develop catalytic routes, use greener reagents, improve atom economy. numberanalytics.comnumberanalytics.com | Reduced environmental footprint, lower production costs. |

| Novel Reactivity | Explore selective C-Br functionalization and stereoselective reactions. researchgate.net | Access to a wider range of complex fluorinated molecules. |

| Emerging Applications | Use as a building block for fluoropolymers, pharmaceuticals, and advanced fluids. numberanalytics.comcam.ac.uk | Creation of new materials and bioactive compounds with enhanced properties. |

| Synthesis Scale-Up | Overcome challenges in reaction control, purification, and cost-effectiveness. researchgate.netnumberanalytics.com | Enable industrial-scale production for commercial applications. |

| Automated Synthesis | Integrate synthesis into flow chemistry platforms for improved safety and efficiency. chemistryworld.comnih.gov | Safer, more consistent, and highly efficient manufacturing processes. |

Addressing Challenges in the Scale-Up of Synthesis

Transitioning a synthetic procedure from a laboratory scale to industrial production often presents significant challenges, particularly for fluorinated compounds. numberanalytics.com The scale-up of this compound synthesis will require overcoming several hurdles.

Key challenges include:

Reaction Control: Fluorination reactions can be highly exothermic, posing safety risks at a large scale. nih.gov Developing robust process controls to manage heat flow is essential.

Purification: The removal of byproducts and unreacted reagents can be difficult and costly. For instance, reactions involving triphenylphosphine (B44618), a common reagent in olefination chemistry, generate triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product on a large scale. nih.govacs.org

Cost of Reagents: The high cost of many specialized fluorinating agents and catalysts can make large-scale synthesis economically unfeasible. researchgate.net

Addressing these issues through process optimization and the development of more practical synthetic methods will be crucial for the commercial viability of this compound. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in modern chemical synthesis, offering significant advantages for handling hazardous reagents and controlling challenging reactions. nih.govbeilstein-journals.org The integration of the synthesis of this compound into a continuous flow system is a major future research direction.

The benefits of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, minimizing the risks associated with highly exothermic or hazardous reactions. chemistryworld.com

Improved Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to better reaction control, higher yields, and improved selectivity. beilstein-journals.org

Automation and Scalability: Flow systems can be readily automated for continuous production, and scaling up can often be achieved by running the system for longer periods or by using multiple reactors in parallel. nih.gov

The development of a fully automated flow synthesis for this compound, potentially incorporating in-line purification steps, would represent a significant advancement in its production methodology. cam.ac.ukvapourtec.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.